REACTION_SMILES
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[BH3:19].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:16][S:17][CH3:18].[Cl:1][CH2:2][C:3](=[O:4])[NH:5][c:6]1[cH:7][c:8]2[c:12]([cH:13][cH:14]1)[C:11](=[O:15])[O:10][CH2:9]2.[ClH:20].[Na+:22].[OH-:21]>>[Cl:1][CH2:2][CH2:3][NH:5][c:6]1[cH:7][c:8]2[c:12]([cH:13][cH:14]1)[C:11](=[O:15])[O:10][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCl)Nc1ccc2c(c1)COC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C1OCc2cc(NCCCl)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |